While the primary research application of 3-MeU is focused on physical-chemical parameters, it is also worth mentioning that:
3-Methyluracil is a pyrimidine derivative with the molecular formula CHNO. It is characterized by a methyl group at the 3-position of the uracil ring, which influences its chemical and biological properties. The compound is a structural analog of uracil, a key nucleobase in RNA, and 5-methyluracil, which is involved in various biochemical pathways. Its unique structure contributes to its reactivity and interaction with other biological molecules .
3-Methyluracil exhibits significant biological activity. It has been studied for its antibacterial properties, showing effectiveness against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus . Additionally, it displays antioxidant activity, which may be beneficial in mitigating oxidative stress in biological systems . Its rapid fluorescence decay indicates potential applications in bioimaging and sensing technologies .
Several methods exist for synthesizing 3-Methyluracil:
3-Methyluracil finds applications across several fields:
Studies on the interactions of 3-Methyluracil with biological macromolecules have revealed insights into its binding affinities and mechanisms. For example:
Several compounds share structural similarities with 3-Methyluracil. Here are some notable examples:
What distinguishes 3-Methyluracil from these compounds is its specific methyl substitution at the 3-position, which influences its reactivity and biological interactions. This modification enhances its potential as an antibacterial agent while also allowing it to participate in unique coordination chemistry with metal ions.
The synthesis of 3-methyluracil and its derivatives has evolved significantly through various methodological approaches, with particular emphasis on environmentally sustainable processes and improved industrial scalability. Modern synthetic strategies have focused on developing routes that minimize hazardous reagents while maintaining high yields and product purity. The most established synthetic pathways involve cyclization reactions using readily available starting materials, followed by strategic functional group modifications to achieve the desired methylated pyrimidine structure.
Recent advances in synthetic methodology have demonstrated the versatility of pyrimidine chemistry, particularly in the context of nucleobase analogues. The development of efficient synthetic routes has been driven by the compound's biological significance as a metabolite found in various organisms and its potential applications in medicinal chemistry. These synthetic innovations have incorporated modern concepts of green chemistry, emphasizing atom economy and reduced waste generation throughout the process.
The primary synthetic route for 3-methyluracil derivatives involves the cyclization of dimethyl malonate with N-methylurea under carefully controlled alkaline conditions. This methodology represents a significant advancement in pyrimidine synthesis, offering superior yields and reduced environmental impact compared to traditional approaches. The reaction mechanism proceeds through initial formation of a sodium methoxide-activated complex, followed by nucleophilic attack and subsequent cyclization to form the pyrimidine ring system.
The cyclization process begins with the addition of N-methylurea and sodium methoxide to a methanol solution, with temperature carefully maintained at 40-50°C to ensure optimal reaction conditions. The dimethyl malonate is then slowly added dropwise over a period of 1-2 hours, allowing for controlled reaction progression and minimizing side product formation. This controlled addition strategy effectively prevents the esterification of dimethyl malonate with methanol after hydrolysis, while simultaneously avoiding unproductive acid-base neutralization reactions that would reduce overall yield.
The mechanistic pathway involves initial hydrolysis of dimethyl malonate to malonic acid under the alkaline conditions, followed by preferential reaction with N-methylurea to form the desired pyrimidine ring. This sequential process ensures that the malonic acid intermediate reacts with the urea component rather than undergoing competing reactions with the methanol solvent. The strategic use of sodium methoxide not only provides the necessary alkaline environment but also facilitates the subsequent purification steps through controlled neutralization reactions.
The alkaline hydrolysis and neutralization protocols represent critical steps in achieving high-purity 3-methyluracil products while ensuring complete removal of potentially hazardous reagents. Following the initial cyclization reaction, the reaction mixture undergoes controlled cooling to 20-30°C, which promotes crystallization of the 1-methylbarbituric acid intermediate. This intermediate serves as a key precursor for subsequent transformations leading to various 3-methyluracil derivatives.
The neutralization process involves the careful addition of hydrochloric acid to the reaction mixture, with the mass ratio of crystals to hydrochloric acid maintained at 1:1.5-2.5 to ensure complete neutralization while avoiding excess acid that could lead to product degradation. This neutralization step serves multiple purposes: it removes the potentially hazardous sodium methoxide through formation of water-soluble sodium chloride, facilitates product isolation through controlled precipitation, and prepares the intermediate for subsequent chlorination reactions.
Temperature control during neutralization proves crucial for maintaining product integrity and maximizing yield. The process is typically conducted at 10-20°C with continuous stirring to ensure homogeneous mixing and complete reaction. Following neutralization, the mixture undergoes centrifugation and drying to obtain the purified 1-methylbarbituric acid solid, which serves as the direct precursor for chlorinated derivatives.
Phosphorus oxychloride-mediated chlorination represents a sophisticated approach for introducing chlorine substituents into the pyrimidine ring system, enabling the synthesis of biologically active derivatives such as 6-chloro-3-methyluracil. This methodology utilizes the strong electrophilic character of phosphorus oxychloride to achieve selective chlorination at specific positions on the pyrimidine ring.
The chlorination process involves mixing the purified 1-methylbarbituric acid solid with phosphorus oxychloride, followed by controlled addition of water at temperatures between 18-23°C. The mass ratio of water to the barbituric acid solid is carefully maintained at 1:5-5.5 to ensure optimal reaction stoichiometry. This precise control of reagent ratios prevents excessive chlorination while ensuring complete conversion of the starting material.
The reaction mechanism involves formation of a cyclic chlorophosphate ester intermediate, which facilitates both deoxygenation and chlorination in a single synthetic operation. Research has demonstrated that this process can achieve elimination of vicinal hydroxyl groups while simultaneously introducing chlorine substituents at specific positions. The reaction temperature is gradually increased to 70-75°C over approximately 1.5 hours, allowing for controlled conversion and minimizing thermal decomposition of sensitive intermediates.
Temperature and pH control represent critical parameters in optimizing 3-methyluracil synthesis, with slight variations significantly impacting both yield and product purity. Systematic studies have revealed that the initial cyclization reaction exhibits optimal performance within a narrow temperature range of 40-50°C during the addition phase, followed by reflux at 55-60°C for the cyclization step. Deviations from these parameters result in decreased yields due to incomplete cyclization or formation of undesired side products.
The pH dependency of the reaction system requires careful monitoring throughout the synthesis process. The initial alkaline conditions provided by sodium methoxide must be sufficient to promote cyclization while avoiding excessive basicity that could lead to degradation of sensitive intermediates. Research has shown that the optimal pH range for the cyclization step falls between 11-12, measured after complete addition of all reagents.
During the neutralization phase, precise pH control becomes even more critical for achieving maximum product recovery. Studies have demonstrated that adjusting the final pH to 6-7 during the recrystallization step optimizes crystal formation and minimizes product losses through solubilization. The temperature during crystallization also plays a crucial role, with optimal results achieved at 10-20°C for the heat preservation and crystallization phase.
Solvent selection profoundly influences both reaction efficiency and product isolation in 3-methyluracil synthesis. Methanol serves as the primary solvent for the cyclization reaction, providing optimal solubility for all reactants while facilitating subsequent purification steps through controlled concentration. The volume of methanol must be carefully optimized to ensure adequate mixing while avoiding excessive dilution that could slow reaction kinetics.
Concentration effects during the crystallization phase prove particularly significant for yield optimization. Research has demonstrated that concentrating the methanol to 60-80% of its initial volume promotes effective crystallization of the intermediate products while maintaining adequate solubility for impurity removal. This concentration step must be performed under controlled conditions to prevent premature precipitation that could trap impurities within the crystal matrix.
For chlorination reactions, solvent selection becomes even more critical due to the harsh conditions involved. Studies have shown that aprotic solvents such as dimethylformamide (DMF) provide optimal results for phosphorus oxychloride-mediated reactions, with DMF demonstrating superior performance compared to tetrahydrofuran, chloroform, or acetonitrile. The choice of solvent affects both reaction rate and selectivity, with DMF facilitating the highest yields and fastest reaction rates for the chlorination process.
The purification of 3-methyluracil derivatives employs sophisticated dissolution and precipitation techniques that exploit the amphoteric nature of the pyrimidine ring system. The process begins with dissolution of the crude product in a 5% sodium hydroxide solution, with the mass ratio of base solution to crude product maintained at 5-5.5:1 to ensure complete dissolution while minimizing the use of excess base. This dissolution step effectively separates the desired product from neutral and acidic impurities that remain insoluble under these conditions.
Temperature control during the dissolution phase proves critical for achieving complete product solubilization without thermal degradation. The optimal temperature range of 45-55°C provides sufficient energy for dissolution while maintaining the stability of the pyrimidine ring system. Complete dissolution typically requires 15-30 minutes of stirring at the target temperature, with visual confirmation of clarity indicating successful dissolution.
The precipitation step involves controlled addition of hydrochloric acid to adjust the pH to the optimal range of 6-7, which promotes selective crystallization of the purified product. This pH range represents a compromise between effective precipitation and minimal co-precipitation of impurities. The precipitation process is enhanced by controlled cooling to 10-20°C, which promotes formation of well-formed crystals with improved purity profiles.
Yield maximization in 3-methyluracil synthesis requires implementation of multiple optimization strategies throughout the entire synthetic sequence. Primary among these is the controlled addition protocol for dimethyl malonate, which prevents premature hydrolysis and subsequent side reactions that reduce overall yield. Research has demonstrated that slow, controlled addition over 1-2 hours consistently produces yields in the range of 82-85% for the final product.
Solvent recovery and recycling represent additional strategies for improving process economics while maintaining high yields. The methanol used in the initial cyclization can be partially recovered during the concentration step, reducing both solvent costs and environmental impact. However, the recovered solvent requires purification to remove accumulated impurities that could negatively impact subsequent reactions.
Temperature optimization throughout the process contributes significantly to yield maximization. Studies have shown that maintaining precise temperature control during each phase of the synthesis can improve overall yields by 5-10% compared to less carefully controlled processes. This includes optimization of heating and cooling rates during phase transitions, which can affect crystal formation and product recovery.
The implementation of analytical monitoring throughout the synthesis enables real-time optimization of reaction conditions. High-performance liquid chromatography analysis at key stages allows for adjustment of reaction parameters to maximize conversion and minimize side product formation. This analytical approach has enabled achievement of product purities exceeding 98% in optimized processes.
3-Methyluracil crystallizes in an orthorhombic crystal system with the space group Pbnm [3]. The unit cell parameters have been determined through X-ray powder diffraction studies, revealing precise crystallographic dimensions that define the molecular arrangement in the solid state [3]. The lattice parameters are a = 6.6294(1) Å, b = 13.1816(3) Å, and c = 6.53938(9) Å, with a unit cell volume of 571.45(3) ų [3]. The crystallographic analysis indicates Z = 8, meaning eight molecules of 3-methyluracil are contained within each unit cell [3].
The powder diffraction pattern was successfully indexed and refined using conventional monochromatic X-ray diffraction data [3]. The final Rietveld refinement converged to acceptable agreement factors: Rp = 0.0398, Rwp = 0.0528, and RBragg = 0.0294 [3]. These statistical parameters demonstrate the high quality of the structural determination from powder diffraction data [3].
| Crystallographic Parameter | Value |
|---|---|
| Crystal System | Orthorhombic [3] |
| Space Group | Pbnm [3] |
| a (Å) | 6.6294(1) [3] |
| b (Å) | 13.1816(3) [3] |
| c (Å) | 6.53938(9) [3] |
| Volume (ų) | 571.45(3) [3] |
| Z | 8 [3] |
| Rp | 0.0398 [3] |
| Rwp | 0.0528 [3] |
| RBragg | 0.0294 [3] |
The crystal structure of 3-methyluracil exhibits extensive hydrogen bonding networks that govern the solid-state molecular organization [3]. The structure demonstrates endless chains of planar molecules connected through head-to-tail nitrogen-hydrogen···oxygen hydrogen bonds [3]. These intermolecular interactions create a stable three-dimensional framework that determines the physical properties of the crystalline material [3].
Analysis of the hydrogen bonding patterns reveals that the molecules form characteristic supramolecular synthons [20]. The primary hydrogen bonding motif involves the formation of R²₂(8) synthons, which are common in uracil derivatives and contribute significantly to crystal stability [20]. The nitrogen-hydrogen donors from the pyrimidine ring interact with carbonyl oxygen acceptors from adjacent molecules, creating a network of complementary interactions [3] [20].
The hydrogen bonding geometry demonstrates typical donor-acceptor distances and angles that are consistent with moderate-strength hydrogen bonds [3]. These interactions not only stabilize the crystal lattice but also influence the molecular conformation and packing efficiency within the unit cell [3]. The planar nature of the 3-methyluracil molecules facilitates optimal overlap of hydrogen bonding orbitals, resulting in energetically favorable arrangements [3].
The proton nuclear magnetic resonance spectrum of 3-methyluracil provides detailed information about the molecular structure and electronic environment of hydrogen atoms [8]. The methyl group attached to the nitrogen-3 position exhibits a characteristic chemical shift that differs significantly from other methylated uracil derivatives [8]. In the carbon-13 nuclear magnetic resonance studies of methylated uracils, the chemical shift of the nitrogen-methyl carbon in 3-methyluracil appears at 26.4 parts per million, representing the most shielded position among all methylated derivatives studied [8].
The chemical shift range for nitrogen-methyl groups in uracil derivatives spans from 26.4 parts per million in 3-methyluracil to 41.2 parts per million in 3-methyl-2,4-dithiouracil [8]. This significant shielding effect observed for 3-methyluracil is attributed to the importance of canonical forms that result in abnormal shielding of the nitrogen-methyl carbon [8]. The shielded position is likely due to resonance structures where the nitrogen at position 3 adopts a more sp³-like character, affecting the electronic environment of the attached methyl group [8].
The ring proton signals in 3-methyluracil demonstrate characteristic patterns that distinguish this compound from other positional isomers [8]. The chemical shifts of ring carbons show only minor variations upon methylation, with changes typically less than 2 parts per million for most positions [8]. However, the carbon-6 signal shows marked sensitivity to nitrogen methylation, providing a diagnostic tool for structural identification [8].
The infrared and Raman spectroscopic analysis of 3-methyluracil reveals characteristic vibrational modes that provide insights into molecular structure and intermolecular interactions [10] [27]. The vibrational spectrum can be categorized into several distinct regions based on the types of molecular motions involved [27]. The high-frequency region (3000-3600 cm⁻¹) contains nitrogen-hydrogen and carbon-hydrogen stretching vibrations [25] [27].
The methyl group vibrations in 3-methyluracil contribute nine internal modes of vibration, including symmetric and antisymmetric stretching modes [27]. The symmetric methyl stretching mode appears at approximately 2900 cm⁻¹ with strong Raman intensity [27]. The antisymmetric methyl stretching modes are observed at 2925 cm⁻¹ and 2998 cm⁻¹, corresponding to different symmetry species [27]. These frequencies are distinctly separated from the carbon-hydrogen and nitrogen-hydrogen ring stretching frequencies, facilitating unambiguous assignment [27].
The carbonyl stretching vibrations represent some of the most intense and diagnostic features in the infrared spectrum of 3-methyluracil [25] [27]. These vibrations typically appear in the region between 1600-1800 cm⁻¹ and are sensitive to hydrogen bonding interactions in the solid state [25]. The exact frequencies and intensities of these modes provide information about the strength and geometry of intermolecular interactions [25].
The methyl deformation modes appear in the region 1350-1500 cm⁻¹, with the symmetric deformation occurring at approximately 1375 cm⁻¹ [27]. The antisymmetric deformation modes are assigned at 1465 cm⁻¹ and 1425 cm⁻¹, showing good intensity in both infrared and Raman spectra [27]. The methyl rocking modes are observed at lower frequencies, with perpendicular rocking at 1155 cm⁻¹ and parallel rocking at 900 cm⁻¹ [27].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| Symmetric CH₃ stretch | 2900 [27] | νs(CH₃) |
| Antisymmetric CH₃ stretch | 2925, 2998 [27] | νas(CH₃) |
| Symmetric CH₃ deformation | 1375 [27] | δs(CH₃) |
| Antisymmetric CH₃ deformation | 1465, 1425 [27] | δas(CH₃) |
| CH₃ rocking (perpendicular) | 1155 [27] | ρ⊥(CH₃) |
| CH₃ rocking (parallel) | 900 [27] | ρ∥(CH₃) |
Density functional theory calculations reveal important aspects of conformational behavior in 3-methyluracil and related methylated derivatives [13]. Computational studies using the B3LYP functional with various basis sets demonstrate that methylated uracil compounds can exist in multiple stable conformations [13]. For 3-methyluracil, two stable conformations have been identified, designated as conformation a and conformation b, which differ in the spatial orientation of the methyl group [13].
The energy difference between these conformations is remarkably small, calculated to be 0.0001 Hartree (equivalent to 6.65 J mol⁻¹) using the B3LYP/6-31+G* method [13]. This minimal energy difference suggests that both conformations are essentially equally stable under normal conditions and that interconversion between them would occur readily at room temperature [13]. The small energy barrier makes experimental detection of individual conformers extremely challenging [13].
The conformational analysis reveals that in both stable forms, one of the three hydrogen atoms of the methyl group lies in the plane of the uracil ring, while the other two hydrogen atoms are positioned symmetrically above and below this plane [13]. This arrangement minimizes steric interactions while maintaining optimal electronic interactions between the methyl group and the aromatic system [13]. The bond lengths in both conformations are very similar, with the largest discrepancies occurring in bonds directly adjacent to the methylation site [13].
The replacement of hydrogen by the methyl group results in a characteristic elongation of the six-membered nitrogen-containing ring [13]. This elongation has minimal influence on bond lengths within the ring structure but significantly affects bond angles [13]. The methylation preserves the essential planarity of the pyrimidine ring system while introducing localized geometric perturbations [13].
Theoretical calculations using density functional theory methods provide precise predictions of molecular geometry parameters for 3-methyluracil [13] [22]. The optimized bond lengths calculated using the B3LYP functional show excellent agreement with available experimental data [13]. The carbon-nitrogen bond lengths in the pyrimidine ring range from 1.35 to 1.40 Å, depending on the specific position and hybridization state [13] [22].
The methyl carbon-nitrogen bond length in 3-methyluracil is predicted to be approximately 1.46 Å, consistent with typical carbon-nitrogen single bond distances [13]. The carbon-carbon double bonds within the pyrimidine ring maintain lengths of approximately 1.36 Å, while carbon-nitrogen double bonds are slightly longer at about 1.31 Å [13] [22]. These calculated values demonstrate the preservation of aromatic character in the pyrimidine ring despite methyl substitution [13].
Bond angle analysis reveals that methylation affects angular parameters more significantly than bond lengths [13]. The most pronounced changes occur at angles involving the methylated nitrogen atom, where deviations from the parent uracil structure can reach several degrees [13]. The nitrogen-carbon-nitrogen angle at the methylated position shows particular sensitivity to substitution effects [13].
The calculations predict that the methyl group adopts a staggered conformation relative to the pyrimidine ring, minimizing steric interactions [13]. The carbon-nitrogen-carbon angle involving the methyl group is calculated to be approximately 120°, indicating sp² hybridization at the nitrogen center [13]. This geometric arrangement optimizes both electronic delocalization and steric accommodation [13].
| Bond Type | Length (Å) | Reference |
|---|---|---|
| C-N (ring, single) | 1.35-1.40 [13] | DFT calculation |
| C-N (ring, double) | ~1.31 [13] | DFT calculation |
| C-C (ring, double) | ~1.36 [13] | DFT calculation |
| N-C (methyl) | ~1.46 [13] | DFT calculation |
| C-H (methyl) | ~1.09 [13] | DFT calculation |
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